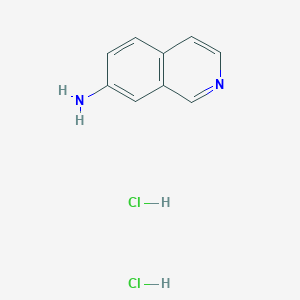

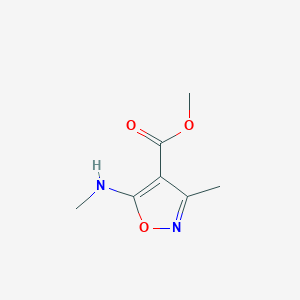

![molecular formula C24H23FN4O2 B2488397 5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921830-70-8](/img/structure/B2488397.png)

5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines illustrates a method involving reactions with various amines to form substituted amides and high-temperature cyclization to produce substituted pyrazolo-[3,4-d]pyrimidin-4-ones, which are structurally related to the compound (Eleev, Kutkin, & Zhidkov, 2015). Synthesis routes for related compounds often involve multistep reactions starting from commercially available precursors to achieve the desired structural complexity (Grošelj et al., 2015).

Molecular Structure Analysis

The crystal structure of similar fluorophenyl pyrazolo[1,5-a]pyrimidine derivatives has been determined, showcasing distinct effective inhibition on the proliferation of some cancer cell lines, indicating the importance of molecular structure in biological activity (Liu et al., 2016).

Chemical Reactions and Properties

The synthesis and properties of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character highlight the reactivity and potential of pyrazolo[3,4-b]pyridine derivatives for applications requiring high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities (Chen et al., 2012).

Physical Properties Analysis

The synthesis and in vitro receptor binding assay of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine provide insights into the physical properties, including binding affinities to certain receptors, which can be crucial for understanding the compound's potential interactions and stability (Fang-wei, 2013).

Chemical Properties Analysis

The reaction of hydrazides with fluoroalkenes leading to the formation of 5-hydroxy-2-pyrazoline derivatives demonstrates the chemical versatility and reactivity of compounds within this chemical class. These reactions underpin the significance of understanding the fundamental chemical properties to manipulate and create derivatives with desired functionalities (Pakalnis et al., 2014).

科学的研究の応用

Synthesis and Characterization

This compound belongs to a broader class of chemicals that have been synthesized and characterized for their unique properties. For instance, the study by Eleev et al. (2015) focuses on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, showcasing the methodological advancements in creating compounds with specific fluorinated groups which are often used in medicinal chemistry due to their ability to modulate biological activity (Eleev, Kutkin, & Zhidkov, 2015).

Antimicrobial and Anticancer Activity

The synthesized compounds have been evaluated for their biological activities, including antimicrobial and anticancer effects. Hassan et al. (2014) reported on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of these compounds against various cancer cell lines (Hassan, Hafez, & Osman, 2014).

Antiviral Activity

The search for antiviral agents has also included derivatives of pyrazolo[4,3-c]pyridine. A study by El-All et al. (2016) investigated thieno[2,3-d]-pyrimidine derivatives, showing promising results as SARS-CoV 3C-like protease inhibitors, which are crucial for the development of antiviral drugs (El-All, Atta, Roaiah, Awad, & Abdalla, 2016).

Enzyme Inhibition

Additionally, some derivatives have been explored for their enzyme inhibitory activities, which could be pivotal in drug development for various diseases. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines that were evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of these compounds in targeting different biological pathways (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2/c1-16(2)12-26-23(30)20-14-28(13-17-8-10-18(25)11-9-17)15-21-22(20)27-29(24(21)31)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWOXQJDNELMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

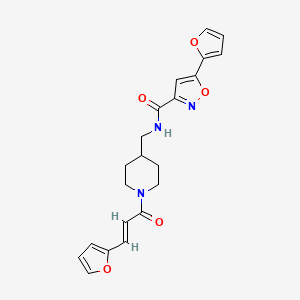

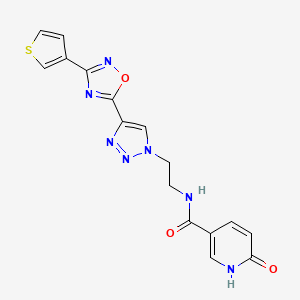

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

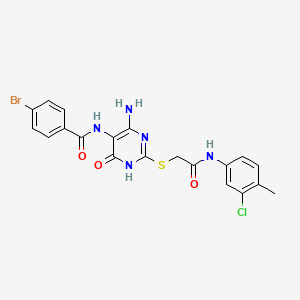

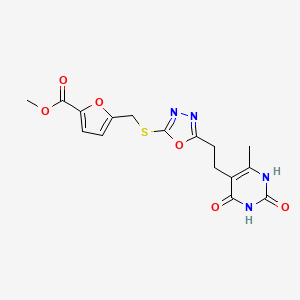

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

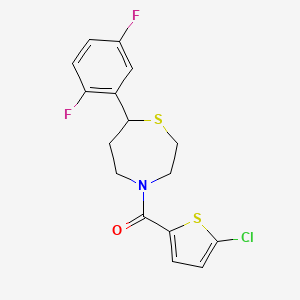

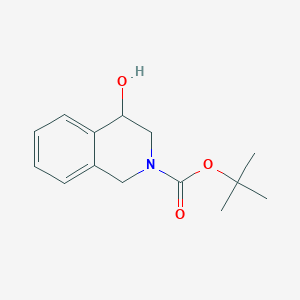

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)